2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 It is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol typically involves organic synthesis techniques. One common method includes the reaction of 3-fluoro-5-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Secondary amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes like phospholipase A2 (PLA2), thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to a reduction in the production of inflammatory mediators, thus exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(3-chloro-5-methoxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This unique structure can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
NAZAQFAQNOECEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)F |
Origin of Product |
United States |
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